molecular formula C8H13NO3 B13627924 7-Isocyanatoheptanoic acid

7-Isocyanatoheptanoic acid

Cat. No.: B13627924
M. Wt: 171.19 g/mol
InChI Key: ZNXXHLDTVXAKPZ-UHFFFAOYSA-N
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Description

7-Isocyanatoheptanoic acid is a carboxylic acid derivative featuring a seven-carbon aliphatic chain with an isocyanate (-NCO) functional group at the terminal position. Its molecular formula is C₈H₁₃NO₃, and it combines the reactivity of isocyanates (known for nucleophilic addition reactions) with the acidic properties of carboxylic acids. This compound is of interest in polymer chemistry, pharmaceutical synthesis, and bioconjugation due to its dual functionality.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

7-isocyanatoheptanoic acid

InChI

InChI=1S/C8H13NO3/c10-7-9-6-4-2-1-3-5-8(11)12/h1-6H2,(H,11,12)

InChI Key

ZNXXHLDTVXAKPZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-isocyanatoheptanoic acid typically involves the reaction of heptanoic acid with phosgene or its derivatives. The process generally includes the following steps:

    Formation of Heptanoyl Chloride: Heptanoic acid reacts with thionyl chloride or oxalyl chloride to form heptanoyl chloride.

    Reaction with Ammonia: Heptanoyl chloride is then treated with ammonia to form heptanamide.

    Formation of Isocyanate: Finally, heptanamide is reacted with phosgene to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of safer phosgene substitutes. These methods aim to optimize yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Isocyanatoheptanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form a corresponding amine and carbon dioxide.

    Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Addition Reactions: Alcohols or amines in the presence of catalysts or under heat.

    Substitution Reactions: Various nucleophiles, such as thiols or halides, under appropriate conditions.

Major Products:

    Hydrolysis: Amine and carbon dioxide.

    Addition Reactions: Urethanes or ureas.

    Substitution Reactions: Compounds with substituted functional groups.

Scientific Research Applications

7-Isocyanatoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of polyurethanes, adhesives, and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 7-isocyanatoheptanoic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are subjects of ongoing research, particularly in the context of drug development and material science.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 7-isocyanatoheptanoic acid with structurally related heptanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₃NO₃ 171.20* Carboxylic acid, Isocyanate High reactivity toward amines/alcohols; used in urethane/urea synthesis.
7-Aminoheptanoic acid C₇H₁₅NO₂ 145.20 Carboxylic acid, Amine Zwitterionic properties; precursor for nylon-7 and peptide synthesis .
7-Hydroxyheptanoic acid C₇H₁₄O₃ 146.18 Carboxylic acid, Hydroxyl Biodegradable; used in polyesters and drug delivery systems .
7-Mercaptoheptanoic acid C₇H₁₄O₂S 162.24* Carboxylic acid, Thiol Forms disulfide bonds; applications in gold nanoparticle functionalization .
1-Isothiocyanato-7-(methylthio)heptane C₉H₁₇NS₂ 215.36 Isothiocyanate, Thioether Reacts with amines; potential antimicrobial activity .

*Calculated based on atomic masses where direct data is unavailable.

Physical Properties and Stability

  • Thermal Stability: Isocyanates (e.g., this compound) are thermally labile and may decompose above 100°C, whereas hydroxy and amino derivatives are more stable .
  • Solubility: Carboxylic acid groups enhance water solubility in polar solvents (e.g., 7-hydroxyheptanoic acid), while thiol and isocyanate derivatives are more lipophilic .
  • Hydrolytic Sensitivity : Isocyanates hydrolyze rapidly in water to form amines and CO₂, limiting their use in aqueous environments. In contrast, thiols and amines are more hydrolytically stable .

Research Findings and Gaps

  • Synthetic Challenges: this compound requires anhydrous conditions for synthesis, similar to other isocyanates, due to its moisture sensitivity .
  • Data Limitations: Direct studies on this compound are scarce; most inferences are drawn from analogs like isothiocyanates and hydroxy acids .

Biological Activity

7-Isocyanatoheptanoic acid is a compound derived from heptanoic acid, which belongs to the class of medium-chain fatty acids. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

This compound has the following chemical structure:

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol

The presence of the isocyanate group (-N=C=O) is critical for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, altering their function. This property is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been shown to inhibit certain enzymes involved in lipid metabolism. For instance, it can affect secretory calcium-dependent phospholipase A2 (sPLA2) activity, which plays a role in the hydrolysis of phospholipids and subsequent inflammatory responses .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by modulating the release of pro-inflammatory mediators. This has implications for conditions such as arthritis and other inflammatory diseases.
  • Toxicological Aspects :
    • Research indicates that compounds with isocyanate groups can exhibit cytotoxicity at higher concentrations, potentially leading to oxidative stress and cell death .

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

  • Case Study 1 : A study investigating the impact of this compound on human endothelial cells demonstrated that it could reduce inflammation markers when administered at specific concentrations. This suggests a potential therapeutic role in vascular diseases.
  • Case Study 2 : Another research effort focused on the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through apoptosis induction. The study highlighted the importance of dosage and timing in achieving desired outcomes.

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
Enzyme InhibitionInhibits sPLA2 activity, affecting lipid metabolism
Anti-inflammatoryReduces pro-inflammatory cytokines in endothelial cells
CytotoxicityInduces oxidative stress leading to apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-isocyanatoheptanoic acid, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves the reaction of heptanedioic acid derivatives with phosgene or its equivalents under anhydrous conditions. To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and characterize intermediates (e.g., via FTIR for isocyanate group detection at ~2270 cm⁻¹). Include validation steps such as NMR (¹H/¹³C) and HPLC purity analysis .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor isocyanate group integrity via FTIR and track carboxylic acid formation via titration. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include controls with inert atmospheres (N₂) to isolate degradation pathways .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Prioritize FTIR for detecting the isocyanate group (~2270 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Confirm molecular structure via ¹H NMR (e.g., α-protons to -NCO at δ 3.1–3.3 ppm) and ¹³C NMR (isocyanate carbon at ~120–130 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

  • Methodological Answer : Systematically compare methodologies: (1) Use dynamic light scattering (DLS) to detect aggregation; (2) vary solvent drying protocols (e.g., molecular sieves vs. distillation); (3) quantify residual water via Karl Fischer titration. Report solvent lot numbers and purification methods to isolate variables. Replicate studies under inert atmospheres to exclude hydrolysis effects .

Q. What strategies optimize the regioselectivity of this compound in urethane-forming reactions?

  • Methodological Answer : Employ catalyst screening (e.g., dibutyltin dilaurate vs. zinc acetylacetonate) and solvent polarity adjustments (e.g., DMF vs. THF). Monitor reaction progress via in-situ FTIR to track -NCO consumption. Use computational tools (DFT) to model transition states and predict regioselectivity. Validate with MALDI-TOF to identify oligomerization byproducts .

Q. How should researchers address discrepancies in reported reaction kinetics for this compound polymerization?

  • Methodological Answer : Replicate studies using standardized conditions (temperature, initiator purity, and degassing protocols). Apply multivariate analysis (e.g., ANOVA) to identify confounding variables. Compare data across instruments (e.g., rheometry vs. GPC for molecular weight tracking). Publish raw kinetic datasets in supplementary materials for peer validation .

Q. What analytical approaches differentiate hydrolysis byproducts of this compound in aqueous environments?

  • Methodological Answer : Use LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to separate heptanedioic acid, carbamic acid, and urea derivatives. Quantify via external calibration curves. Confirm fragmentation patterns with tandem MS and compare to synthetic standards. Include pH-dependent stability studies to map degradation pathways .

Data Management and Reporting

Q. What are best practices for structuring supplementary materials to enhance reproducibility of studies on this compound?

  • Methodological Answer : Organize datasets into machine-readable formats (CSV/JSON) with metadata (instrument parameters, software versions). Include raw spectral data (NMR, FTIR) as downloadable files. For computational studies, provide scripts (Python/R) for kinetic modeling. Annotate all files with unique identifiers (e.g., DOI) and cite in the main text .

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in dedicated repositories (e.g., Zenodo) with detailed experimental logs. Use preprint platforms to share preliminary findings and solicit peer feedback. Disclose funding sources and potential conflicts of interest in all communications .

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